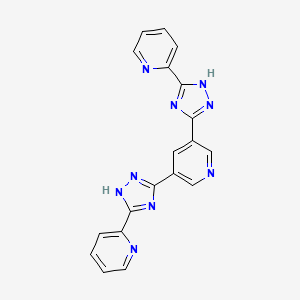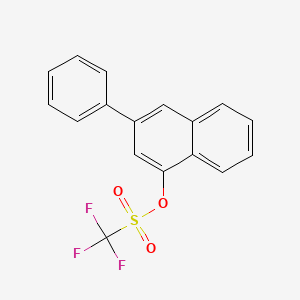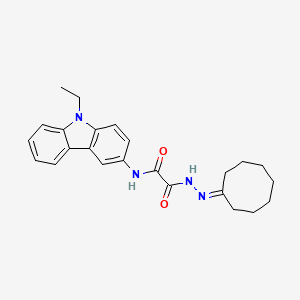![molecular formula C25H30ClNO5 B15156271 (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clemastine fumarate is a first-generation H1 histamine antagonist, commonly used as an antihistamine to relieve symptoms of allergies such as hay fever, urticaria, and rhinitis . It is known for its anticholinergic and sedative properties, which help in reducing symptoms like sneezing, runny nose, and itching .
Méthodes De Préparation
The synthesis of clemastine fumarate involves several steps:
Starting Material: N-methyl-2-(2-ethoxy)pyrrolidines undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.
Intermediate Formation: This intermediate reacts with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide to produce racemic clemastine.
Salt Formation: The racemic clemastine is then reacted with fumaric acid to form clemastine fumarate.
Purification: The crude product is recrystallized using an aqueous acetone solution to obtain pure clemastine fumarate.
Analyse Des Réactions Chimiques
Clemastine fumarate undergoes various chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with clemastine fumarate due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrrolidine ring and the phenyl groups.
Common Reagents and Conditions: Reagents like sodamide and solvents such as acetone are commonly used in its synthesis.
Applications De Recherche Scientifique
Clemastine fumarate has a wide range of applications in scientific research:
Mécanisme D'action
Clemastine fumarate works by selectively binding to histamine H1 receptors, blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with allergic reactions. Additionally, it exhibits anticholinergic effects by inhibiting the action of acetylcholine at muscarinic receptors, reducing bodily secretions .
Comparaison Avec Des Composés Similaires
Clemastine fumarate is often compared with other antihistamines such as:
Diphenhydramine: Another first-generation antihistamine with similar sedative effects but a shorter half-life.
Epinephrine: Used for severe allergic reactions but works through different mechanisms involving adrenergic receptors.
Loratadine: A second-generation antihistamine with fewer sedative effects and a longer duration of action.
Clemastine fumarate stands out due to its potent anticholinergic properties and effectiveness in treating a wide range of allergic symptoms .
Propriétés
Formule moléculaire |
C25H30ClNO5 |
|---|---|
Poids moléculaire |
460.0 g/mol |
Nom IUPAC |
but-2-enedioic acid;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
PMGQWSIVQFOFOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)

![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)

![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156237.png)
![N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)


![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
